3-Aminomethyl-phenylacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

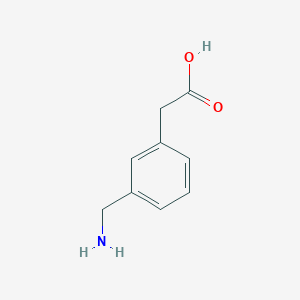

Chemical Identity and Properties 3-Aminophenylacetic acid (CAS: 14338-36-4) is a phenylacetic acid derivative with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol. Its IUPAC name is 2-(3-aminophenyl)acetic acid, and its structure features an amino group (-NH₂) at the meta position of the benzene ring and a carboxylic acid (-COOH) group on the adjacent carbon (Figure 1) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminomethyl-phenylacetic acid typically involves the protection of the amino group followed by the introduction of the methylene bridge. One common method is the use of BOC (Di-tert butyl dicarbonate) as a protecting agent for the amino group. The protected intermediate is then subjected to various reaction conditions to introduce the methylene bridge, followed by deprotection to yield the final product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar protection and deprotection strategies. The choice of protecting agents and reaction conditions can vary based on the desired yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Aminomethyl-phenylacetic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into various amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Applications De Recherche Scientifique

3-Aminomethyl-phenylacetic acid has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Aminomethyl-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can interact with receptor sites, modulating signal transduction pathways .

Comparaison Avec Des Composés Similaires

Physical Characteristics

Synthesis and Applications 3-Aminophenylacetic acid is synthesized via coupling reactions or functional group transformations, often serving as a key intermediate in pharmaceuticals and agrochemicals. It is used in the production of antitumor agents, anti-infectives, and dyes due to its reactive amino and carboxylic acid groups .

Structural and Functional Differences

The biological and chemical properties of phenylacetic acid derivatives depend on substituents (e.g., -NH₂, -OCH₃, -F). Below is a comparative analysis of 3-aminophenylacetic acid and structurally related compounds:

Table 1: Comparative Data of Phenylacetic Acid Derivatives

Key Findings from Comparative Analysis

Reactivity and Synthesis: The amino group in 3-aminophenylacetic acid enhances its nucleophilicity, making it ideal for forming amide bonds in drug synthesis. In contrast, 3-fluorophenylacetic acid leverages fluorine's electron-withdrawing effects for stability in peptide coupling . 3-Methoxyphenylacetic acid is synthesized via alkylation of 3-methoxyphenol, while 3-aminophenylacetic acid requires protective group strategies to avoid side reactions .

For example, its derivatives inhibit kinases involved in cancer progression . 3-Methylphenoxyacetic acid acts as a herbicide by mimicking natural auxins, disrupting plant cell elongation .

Thermal and Solubility Properties: The amino group increases melting points compared to non-polar derivatives (e.g., 3-fluorophenylacetic acid melts at 80–82°C vs. 147–150°C for the amino analog) . 3-Methoxyphenylacetic acid is more lipophilic than 3-aminophenylacetic acid, favoring solubility in organic solvents like chloroform .

3-Fluorophenylacetic acid poses environmental risks due to fluorine's persistence, necessitating controlled disposal .

Emerging Trends :

- Hybrid derivatives: Combining amino and fluorine substituents to enhance bioactivity.

- Biocatalysis: Using enzymes to synthesize 3-aminophenylacetic acid derivatives with higher enantioselectivity .

Activité Biologique

3-Aminomethyl-phenylacetic acid (AMPAA) is a compound with significant biological activity, primarily studied for its interactions with various biological systems. This article delves into its mechanisms of action, biochemical pathways, pharmacokinetics, and potential applications in scientific research and medicine.

- Molecular Formula : C9H11NO2

- Molecular Weight : 165.19 g/mol

- CAS Number : 113520-43-7

This compound is known to interact with several molecular targets, influencing various biochemical pathways:

- Target Receptors : One of the primary targets is the natriuretic peptide receptor A (NPR-A) , which plays a role in cardiovascular function and fluid homeostasis.

- Transmetalation Process : The compound engages in transmetalation, a key process in organic synthesis that allows for the formation of carbon-carbon bonds through reactions such as the Suzuki–Miyaura coupling.

Biochemical Pathways

AMPAA participates in several critical biochemical processes:

- Protein Synthesis : It is involved in the formation of peptide bonds between amino acids, essential for protein synthesis.

- Metabolic Pathways : The compound is implicated in the catabolism of phenylacetic acid, contributing to phenylalanine degradation.

Pharmacokinetics

The pharmacokinetic profile of AMPAA reveals its stability and distribution within biological systems. Factors influencing its pharmacokinetics include:

- Stability : The compound's stability may be affected by its form as a boronic ester, which can influence its reactivity and interactions with biological molecules.

- Transport Mechanisms : AMPAA may interact with transporters or binding proteins that facilitate its cellular uptake and distribution.

Biological Effects

The effects of this compound on cellular processes are diverse:

Case Studies and Research Findings

- Enzyme Mechanisms : In studies focusing on enzyme interactions, AMPAA has been utilized to explore mechanisms involving protein-ligand interactions, providing insights into drug design and therapeutic applications.

- Antimicrobial Properties : Research into phenylacetic acid derivatives highlights their effectiveness against plant pathogens, indicating that AMPAA may also exhibit similar properties worthy of further investigation .

- Pharmacological Applications : The compound's involvement in peptide synthesis suggests potential applications in developing therapeutic agents targeting metabolic disorders or neurodegenerative diseases .

Comparative Analysis

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | C9H11NO2 | Modulates NPR-A; involved in protein synthesis |

| Phenylacetic acid | C8H8O2 | Antibacterial; disrupts cell membranes |

| Indole-3-acetic acid | C10H9NO2 | Plant hormone; regulates growth |

| Phenylalanine | C9H11NO2 | Essential amino acid; precursor to neurotransmitters |

Propriétés

IUPAC Name |

2-[3-(aminomethyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5-6,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMILONVYAUZURK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CN)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623816 |

Source

|

| Record name | [3-(Aminomethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113520-43-7 |

Source

|

| Record name | [3-(Aminomethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.